molecular formula C12H11NO2 B1619434 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid CAS No. 593272-75-4

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B1619434
M. Wt: 201.22 g/mol
InChI Key: OFNPBYYSTKWMRV-UHFFFAOYSA-N
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Description

“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C12H11NO2 . It is a solid substance and is considered a heterocyclic building block .


Molecular Structure Analysis

The molecular weight of “4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is 201.22 . The SMILES string representation is O=C(O)C1=CC=C(C©=C1)N2C=CC=C2 . The InChI representation is 1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” is a solid substance . It is classified as a non-combustible solid . The flash point is not applicable .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

The compound “4-methyl-3-(1H-pyrrol-1-yl)benzoic acid” has been used in the synthesis of new pyrrole scaffolds, which have potential as antitubercular agents . These agents are designed for dual targeting of enoyl ACP reductase and dihydrofolate reductase, two enzymes that are critical for the survival and proliferation of Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The synthesis involved the reaction of 4-pyrrol-1-yl benzoic acid hydrazide with substituted phenoxy acetic acids in distilled N’,N’-dimethyl formamide . The reaction was facilitated by the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N’,N’-diisopropylethylamine, which acted as a catalytic .

Results or Outcomes

Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . Several synthesized substances also demonstrated significant antibacterial and antitubercular properties . A molecular docking analysis was conducted to determine the potential mechanism of action of the synthesized compounds . The results indicated that there were binding interactions seen with the active sites of dihydrofolate reductase and enoyl ACP reductase .

They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

properties

IUPAC Name

4-methyl-3-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNPBYYSTKWMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358226
Record name 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(1H-pyrrol-1-yl)benzoic acid

CAS RN

593272-75-4
Record name 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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